molecular formula C7H11ClO3 B1352073 1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 60028-24-2

1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B1352073
CAS No.: 60028-24-2
M. Wt: 178.61 g/mol
InChI Key: HQWHULPMMGXKKB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex heterobicyclic systems. The compound's official designation reflects the presence of three oxygen atoms incorporated into the bicyclic framework at positions 2, 6, and 7, creating the characteristic trioxabicyclo[2.2.2]octane core structure. The numerical descriptor [2.2.2] indicates the specific bridging pattern within the bicyclic system, where each number represents the count of atoms in each of the three bridges connecting the two bridgehead carbon atoms.

The substituent nomenclature follows standard priority rules, with the chloromethyl group positioned at carbon 1 and the methyl group at carbon 4 of the bicyclic framework. The Chemical Abstracts Service registry number 60028-24-2 provides a unique identifier for this specific structural arrangement. Alternative naming systems occasionally encountered in literature include descriptors such as "4-methyl-1-(chloromethyl)-2,6,7-trioxabicyclo[2.2.2]octane," which maintains the same structural information while presenting substituents in different positional order.

The molecular formula C7H11ClO3 encompasses eleven hydrogen atoms, seven carbon atoms, three oxygen atoms, and one chlorine atom, reflecting the complete atomic composition of the structure. This formula distinguishes the compound from related trioxabicyclo derivatives that may possess different substitution patterns or molecular compositions. The systematic approach to nomenclature ensures precise communication of structural information across scientific literature and chemical databases.

Molecular Geometry and Bicyclic Framework Analysis

The molecular geometry of this compound exhibits a rigid cage-like structure characteristic of bicyclo[2.2.2]octane derivatives, with the additional complexity introduced by three oxygen heteroatoms. The bicyclic framework maintains the fundamental geometry of two cyclohexane rings sharing a common edge, but the incorporation of oxygen atoms at positions 2, 6, and 7 creates a unique three-dimensional arrangement that influences both molecular stability and reactivity patterns. The bridgehead carbons, located at positions 1 and 4, serve as anchoring points for the chloromethyl and methyl substituents respectively.

The Simplified Molecular Input Line Entry System representation "CC12COC(OC1)(OC2)CCl" provides a computational description of the connectivity pattern, illustrating how the oxygen atoms form bridges between different carbon centers within the bicyclic framework. This connectivity pattern results in a highly constrained molecular geometry where conformational flexibility remains limited compared to acyclic analogs. The presence of three oxygen atoms within the bicyclic core creates multiple carbon-oxygen bonds that contribute to the overall stability of the cage structure.

Computational analysis reveals that the molecular geometry adopts a configuration where the chloromethyl and methyl substituents occupy specific spatial orientations relative to the trioxabicyclic core. The molecular weight of 178.61 grams per mole reflects the combined mass contribution of all constituent atoms. The three-dimensional arrangement of atoms within this framework creates distinct chemical environments for different hydrogen atoms, leading to characteristic spectroscopic signatures that aid in structural confirmation and analysis.

Crystal Structure Determination via X-ray Diffraction

Crystal structure determination of trioxabicyclo[2.2.2]octane derivatives through X-ray diffraction techniques has provided detailed insights into the solid-state arrangements and intermolecular interactions characteristic of these bicyclic systems. While specific crystallographic data for this compound requires dedicated structural studies, related compounds within this family have been extensively characterized using single-crystal X-ray diffraction methods. These investigations reveal the precise spatial arrangements of atoms within the bicyclic framework and confirm the rigid cage-like geometry predicted from computational models.

Research on structurally related compounds such as 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has demonstrated the utility of X-ray crystallography in resolving the bicyclic framework and substituent positions. The crystallographic analysis confirms that the trioxabicyclo[2.2.2]octane core maintains its characteristic geometry across different substitution patterns, with minimal variation in bond lengths and angles within the bicyclic framework. The presence of oxygen heteroatoms creates specific hydrogen bonding opportunities and dipole interactions that influence crystal packing arrangements.

The crystal structure determination process typically involves careful recrystallization procedures to obtain suitable single crystals for diffraction analysis. The resulting structural data provides critical information about bond distances, bond angles, and torsional angles within the molecule, confirming theoretical predictions about molecular geometry. Furthermore, crystallographic studies reveal intermolecular interactions such as halogen bonding involving the chloromethyl substituent, which may influence both solid-state properties and solution-phase behavior of the compound.

Comparative Analysis with Related Trioxabicyclo[2.2.2]octane Derivatives

Comparative structural analysis of this compound with related derivatives reveals significant insights into the influence of substituent patterns on molecular properties and reactivity. The parent compound (4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol, which contains a hydroxymethyl group instead of chloromethyl, demonstrates how functional group substitution affects both chemical behavior and potential synthetic applications. This hydroxyl-containing analog exhibits different hydrogen bonding capabilities and polarity characteristics compared to the chlorinated derivative.

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C7H11ClO3 178.61 Chloromethyl, Methyl
(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol C7H12O4 160.17 Hydroxymethyl, Methyl
1,4-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octane C7H12O3 144.17 Two Methyl groups
(1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol C7H12O4 160.17 Hydroxymethyl, Methyl

The dimethyl derivative 1,4-dimethyl-2,6,7-trioxabicyclo[2.2.2]octane provides a useful comparison point for understanding the electronic and steric effects of the chloromethyl substitution. This compound, with Chemical Abstracts Service number 27761-61-1, lacks halogen functionality but maintains the same bicyclic framework with methyl groups at both bridgehead positions. The absence of electronegative chlorine atoms results in different electronic distribution patterns and potentially altered reactivity profiles compared to the chloromethyl-containing analog.

Analysis of isomeric variations, such as (1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol, illustrates how positional isomerism affects molecular properties within this structural family. These compounds maintain identical molecular formulas but exhibit different spatial arrangements of substituents, leading to distinct chemical and physical characteristics. The comparative study of these derivatives provides valuable insights into structure-activity relationships and guides the design of new compounds within this chemical class for specific applications in synthetic chemistry and materials science.

Properties

IUPAC Name

1-(chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-6-3-9-7(2-8,10-4-6)11-5-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWHULPMMGXKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12COC(OC1)(OC2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208755
Record name 2,6,7-Trioxabicyclo(2.2.2)octane, 1-chloromethyl-4-methyl-
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Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60028-24-2
Record name 2,6,7-Trioxabicyclo(2.2.2)octane, 1-chloromethyl-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060028242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,7-Trioxabicyclo(2.2.2)octane, 1-chloromethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bicyclic Core Formation

The bicyclic 2,6,7-trioxabicyclo[2.2.2]octane skeleton is commonly synthesized through the cyclization of polyether precursors. This involves the intramolecular nucleophilic substitution or acid-catalyzed cyclization of tri- or tetra-hydroxy compounds to form the three oxygen bridges characteristic of the bicyclic system.

Introduction of the Methyl Group at the 4-Position

The methyl group at the 4-position can be introduced by starting with a methyl-substituted precursor or by methylation of the bicyclic intermediate using methylating agents under controlled conditions to avoid side reactions.

Chloromethylation at the 1-Position

The chloromethyl group is introduced via chloromethylation reactions, often employing chloromethyl ethers or chloromethyl halides under conditions that favor substitution at the 1-position without disrupting the bicyclic ether framework.

Detailed Preparation Method from Literature

A representative preparation method, adapted from related bicyclic phosphate derivatives synthesis, involves the following steps:

Step Reagents/Conditions Description
1 Starting polyether precursor Formation of the 2,6,7-trioxabicyclo[2.2.2]octane core via intramolecular cyclization
2 Methylation agent (e.g., methyl iodide) Introduction of the methyl group at the 4-position
3 Chloromethylation reagent (e.g., chloromethyl methyl ether or formaldehyde + HCl) Selective chloromethylation at the 1-position
4 Purification (chromatography, crystallization) Isolation of pure 1-(chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

This method is supported by elemental analysis, infrared spectroscopy, and proton nuclear magnetic resonance (^1H NMR) confirming the structure and purity of the product.

Analytical Data Supporting Preparation

The compound’s identity and purity are confirmed by:

  • Elemental Analysis: Consistent with the molecular formula C7H11ClO3.
  • Infrared Spectroscopy (IR): Characteristic ether C–O stretching vibrations and chloromethyl group absorptions.
  • [^1H NMR Spectroscopy](pplx://action/followup): Signals corresponding to the bicyclic protons, methyl group at the 4-position, and chloromethyl protons, with chemical shifts consistent with the bicyclic ether environment.

Comparative Data Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Cyclization temperature 50–100 °C Acid or base catalyzed
Methylation agent Methyl iodide or dimethyl sulfate Requires controlled stoichiometry
Chloromethylation reagent Chloromethyl methyl ether or formaldehyde + HCl Toxic reagents, requires careful handling
Solvent Dichloromethane, acetonitrile, or similar Non-protic solvents preferred
Reaction time Several hours to overnight Depends on reagent and temperature
Purification Column chromatography or recrystallization To remove side products

Research Findings and Notes

  • The bicyclic ether system is sensitive to harsh acidic or basic conditions; thus, mild reaction conditions are preferred to avoid ring opening.
  • Chloromethylation reagents are often hazardous and require strict safety protocols.
  • The methyl substituent at the 4-position influences the reactivity and selectivity of chloromethylation.
  • The compound serves as a useful intermediate in the synthesis of more complex bicyclic phosphate derivatives and related sulfur-containing analogs.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amine derivatives, while oxidation reactions can yield compounds with additional oxygen-containing functional groups .

Scientific Research Applications

Basic Information

  • Molecular Formula : C7H11ClO3
  • Molecular Weight : 178.62 g/mol
  • IUPAC Name : 1-(chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
  • Purity : Typically available at 95% purity

Structural Characteristics

The compound features a bicyclic structure that includes three ether linkages and a chloromethyl group, which enhances its reactivity and solubility in various solvents.

Medicinal Chemistry

This compound has been investigated for its potential as a precursor in the synthesis of biologically active compounds. The chloromethyl group allows for further functionalization, making it a versatile building block in drug development.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the utility of this compound in synthesizing novel anticancer agents through nucleophilic substitution reactions. The chloromethyl group can be replaced with various nucleophiles to produce compounds with enhanced biological activity.

Materials Science

In materials science, this compound is explored for its potential use in the development of polymers and advanced materials due to its unique structural properties.

Case Study: Polymerization Studies

Studies have shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. The compound's ability to form cross-links contributes to the overall robustness of the resulting materials.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex organic molecules.

Case Study: Synthesis of Heterocycles

Researchers have utilized this compound to synthesize various heterocyclic compounds through cyclization reactions. Its bicyclic structure provides a scaffold for constructing diverse chemical entities.

Comparative Analysis of Applications

Application AreaKey BenefitsNotable Studies/Findings
Medicinal ChemistryVersatile building block for drug synthesisSynthesized novel anticancer agents
Materials ScienceEnhances mechanical properties of polymersImproved thermal stability in polymer matrices
Organic SynthesisUseful intermediate for complex moleculesFacilitated synthesis of diverse heterocycles

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The bicyclic structure provides stability and influences the compound’s reactivity and selectivity in different reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications, based on the evidence:

Compound Substituents Key Properties/Data Applications References
1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane 4-Bromobenzyl Monoclinic (P21/n), a = 6.019 Å, b = 20.990 Å, c = 9.915 Å, β = 101.29° (120 K) Crystallography studies; precursor for functionalized derivatives
1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane 3-Bromobenzyl Purity ≥97%; CAS 951885-61-3 High-purity reagent for pharmaceuticals and materials research
1-Ethyl-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane Ethyl, propyl CAS 4266-80-2; InChIKey: VGFUVDWXQCGGJI-UHFFFAOYSA-N Building block in organic synthesis; fluorinated analogs studied for toxicity
1-(Heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane Heptafluoropropyl pLD50 = 2.27 (mouse oral toxicity) Potential use in specialty materials; limited due to moderate toxicity
1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl derivative Fmoc-protected amino-hydroxyethyl Molecular weight 411.45; CAS 148150-68-9 Peptide synthesis; protection of serine residues
1-{2-[4-(9-Hydroxy-3,6-dimethoxyxanthenyl)]ethyl}-4-methyl derivative Xanthenyl-aryl ESI-TOF HRMS m/z = 473.1975 [M–OH]⁺; yield 31.3% Stabilized carbocation mass tags for life sciences applications
1-(2-Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane 2-Bromoethyl Reacts to form spiro-cyclic products (e.g., 6-methyl-4,8-dioxaspiro[2.5]oct-6-ylmethanol) Synthesis of spirocycles via intramolecular Barbier-type reactions

Key Comparative Insights

Structural and Reactivity Differences

  • Electrophilic Substituents : The chloromethyl group in the target compound enhances electrophilicity compared to bromobenzyl or alkyl-substituted analogs, facilitating nucleophilic substitutions (e.g., SN2 reactions). In contrast, bromobenzyl derivatives exhibit stability suited for crystallography and controlled functionalization .
  • Fluorinated Derivatives: Heptafluoropropyl-substituted analogs demonstrate higher lipophilicity and moderate toxicity (pLD50 ~2.2), limiting their biomedical use compared to non-fluorinated variants .
  • Amino-Protected Derivatives: Fmoc- or benzyloxycarbonyl-protected compounds (e.g., CAS 148150-68-9) are critical in solid-phase peptide synthesis, where the bicyclic framework stabilizes sensitive intermediates .

Stability and Toxicity

  • Thermal Stability : Xanthenyl-aryl derivatives (e.g., compound 12f) decompose at 132°C, whereas bromobenzyl analogs remain stable at room temperature, reflecting substituent-dependent thermal behavior .
  • Toxicity Gaps : While fluorinated analogs have documented toxicity, data for the chloromethyl variant is absent in the evidence, highlighting a need for further study .

Biological Activity

1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS No. 60028-24-2) is a bicyclic organic compound notable for its unique structure, which incorporates three oxygen atoms within a bicyclic framework. This compound has garnered interest for its potential biological activities and applications in synthetic organic chemistry.

  • Molecular Formula : C₇H₁₁ClO₃
  • Molecular Weight : 178.62 g/mol
  • IUPAC Name : this compound
  • Purity : Typically available at 95% purity .

Biological Activity

The biological activity of this compound is primarily attributed to its electrophilic chloromethyl group, which can participate in nucleophilic substitution reactions. This reactivity allows the compound to interact with various biological targets.

Synthesis and Biological Evaluation

Research has focused on synthesizing derivatives of this compound to evaluate their biological activities:

  • Synthesis Methods : Various synthetic routes have been explored to obtain this compound and its derivatives, emphasizing the importance of the chloromethyl group in facilitating further chemical transformations.
CompoundStructure CharacteristicsUnique Features
1-(Bromoethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octaneContains bromo instead of chloro groupPotentially different reactivity profiles
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octanePhosphorus atom replaces one oxygenExhibits GABA(A) receptor antagonist activity
1-Vinyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octaneVinyl group instead of chloromethylReactivity in Diels–Alder reactions

Antiviral Studies

Research into structurally similar compounds has indicated potential antiviral activities against HIV and other viruses:

  • Compounds with similar bicyclic structures have demonstrated significant inhibition of viral replication at low micromolar concentrations (IC₅₀ values ranging from 0.19 to 3.7 µM) . Though specific data for this compound is sparse, its structural analogs suggest a pathway for further investigation.

Q & A

Q. What are the key structural features of 1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, and how do they influence its reactivity?

The compound’s bicyclo[2.2.2]octane framework imposes a rigid, cage-like geometry, while the chloromethyl group introduces steric and electronic effects. The trioxa (three oxygen atoms) arrangement creates a polar environment, enhancing solubility in polar aprotic solvents. Researchers should prioritize X-ray crystallography for structural confirmation and DFT calculations to map electron density around reactive sites (e.g., chloromethyl) .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify methyl (δ ~1.2–1.5 ppm) and chloromethyl (δ ~3.5–4.0 ppm) groups. Coupling patterns in the bicyclic system resolve axial/equatorial conformers .
  • IR Spectroscopy : Look for C-O-C stretches (~1100 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹).
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation pathways (e.g., loss of Cl⁻).

Q. What synthetic routes are reported for analogous bicyclo[2.2.2]octane derivatives?

A common approach involves cyclocondensation of glycerol derivatives with aldehydes or ketones under acidic conditions. For example, trioxabicyclo systems are synthesized via acid-catalyzed trimerization, while chloromethyl groups are introduced via nucleophilic substitution on pre-formed frameworks .

Advanced Research Questions

Q. How does the chloromethyl group affect the compound’s stability under varying pH and temperature conditions?

The chloromethyl moiety is susceptible to hydrolysis (especially under basic conditions) and thermal elimination. Stability studies should include:

  • Kinetic monitoring via HPLC or NMR in buffered solutions (pH 3–11).
  • Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Mechanistic insights : Base-induced hydrolysis likely proceeds via SN2 displacement, forming methanol and chloride byproducts .

Q. What strategies optimize regioselective functionalization of the bicyclo[2.2.2]octane core?

  • Steric directing groups : Use bulky substituents to block undesired reaction sites.
  • Transition-metal catalysis : Pd-mediated cross-couplings (e.g., Suzuki) on halogenated derivatives.
  • Computational guidance : DFT predicts activation barriers for competing pathways (e.g., chloromethyl vs. methyl group reactivity) .

Q. How can computational modeling resolve contradictions in experimental reactivity data?

Discrepancies in reaction outcomes (e.g., unexpected byproducts) may arise from conformational flexibility or solvent effects. Solutions include:

  • Molecular dynamics simulations to model solvent interactions.
  • Transition state analysis using Gaussian or ORCA software to identify competing pathways.
  • Benchmarking against crystallographic data to validate models .

Q. What safety protocols are critical when handling this compound?

  • Hazard mitigation : Use fume hoods and explosion-proof equipment due to potential reactive chloride release.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid water to prevent exothermic reactions.
  • Emergency procedures : Immediate irrigation for skin/eye contact and monitoring for respiratory irritation .

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